N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular derivative has been synthesized and evaluated for its neuroprotective and antioxidant activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized in moderate to good yields . The synthesis involves unique methods like free radical cyclization cascade and proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure also includes a 7-methoxy group and a 2-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include base-catalyzed Claisen-Schmidt reactions . These reactions have been used to synthesize a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. Researchers have found that these compounds can inhibit cancer cell growth and induce apoptosis (programmed cell death). The specific mechanisms vary, but they often involve interference with cellular signaling pathways or DNA replication. In the case of our compound, its unique structure may contribute to its anti-tumor properties. Further studies are needed to explore its potential as a novel anti-cancer drug .
Antibacterial Properties
Benzofuran derivatives have been investigated for their antibacterial activity. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with bacterial DNA replication. Our compound’s oxadiazole moiety may enhance its antibacterial effects. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .
Antioxidant Effects
Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Benzofuran derivatives, including our compound, exhibit antioxidant properties. They scavenge free radicals and protect cells from oxidative damage. This property makes them promising candidates for developing antioxidants or neuroprotective agents .
Anti-Viral Activity
The discovery of benzofuran compounds with anti-viral effects has piqued interest. Our compound, with its benzofuran and oxadiazole moieties, may have potential in combating viral infections. For instance, it has shown anti-hepatitis C virus activity. Researchers are exploring its use as a therapeutic agent against hepatitis C disease .
Novel Drug Lead Compound
Given the diverse biological activities of benzofuran derivatives, they are considered natural drug lead compounds. Our compound’s unique structure and combination of functional groups make it an attractive starting point for drug development. Researchers are investigating its pharmacokinetics, toxicity, and efficacy to assess its suitability as a drug candidate .
Synthetic Chemistry Applications
Benzofuran compounds have inspired novel synthetic methods. Recent discoveries include efficient ways to construct benzofuran rings. For instance:
These synthetic advances expand the toolbox for creating diverse benzofuran derivatives, including our compound, for further research and applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by their physicochemical properties and the presence of functional groups .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran derivatives .
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c1-27-15-8-4-6-12-10-16(28-17(12)15)19-23-24-21(30-19)22-18(25)13-9-11-5-2-3-7-14(11)29-20(13)26/h2-10H,1H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARNBHXXHSSMBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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